![molecular formula C26H25FN4O3S B2485829 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide CAS No. 1251682-26-4](/img/structure/B2485829.png)
1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide
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Description
The compound belongs to a class of molecules often studied for their pharmacological potentials, such as kinase inhibition, receptor modulation, and other biological activities. Compounds with complex structures, including thieno[3,2-d]pyrimidinyl and piperidine carboxamide moieties, are of particular interest in medicinal chemistry for their potential to interact with various biological targets.
Synthesis Analysis
The synthesis of complex organic molecules like the one described often involves multi-step chemical reactions, including nucleophilic substitution, amidation, and cyclization. For instance, Schroeder et al. (2009) describe the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, showcasing the type of synthetic routes that may be involved (Schroeder et al., 2009).
Scientific Research Applications
Chemical Synthesis and Derivative Compounds
Researchers have been actively synthesizing novel chemical compounds derived from or related to 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide. These compounds exhibit a variety of biological activities and are of significant interest in medicinal chemistry.
- A study synthesized and evaluated a range of compounds including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide derivatives, showcasing their COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
- Novel substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as Met kinase inhibitors and showed promising results in preclinical models (Schroeder et al., 2009).
Biological Activity and Applications
The derivatives and structurally related compounds of 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide have shown a range of biological activities which are crucial for therapeutic applications.
- A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
- New dithiocarbamate derivatives bearing thiazole/benzothiazole rings were synthesized and exhibited high antimicrobial activity, highlighting their potential in addressing microbial resistance (Yurttaş et al., 2016).
Material Science and Engineering Applications
The applications of derivatives of 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide extend beyond biological systems into materials science, particularly in the field of corrosion inhibition.
- Piperidine derivatives were evaluated for their corrosion inhibition properties on iron, showcasing the potential of these compounds in protecting metals from corrosion, which has significant implications in industrial applications (Kaya et al., 2016).
properties
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3S/c1-34-21-9-5-2-6-17(21)14-28-24(32)16-10-12-31(13-11-16)26-29-22-19(15-35-23(22)25(33)30-26)18-7-3-4-8-20(18)27/h2-9,15-16H,10-14H2,1H3,(H,28,32)(H,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIBAIZWRAJNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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